molecular formula C7H8N2O2 B3057128 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 769-09-5

1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B3057128
CAS No.: 769-09-5
M. Wt: 152.15 g/mol
InChI Key: YKUZYUUESIPGMR-UHFFFAOYSA-N
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Description

1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS Number: 769-09-5) is a versatile dihydropyridine derivative that serves as a valuable building block in medicinal chemistry and pharmaceutical research. This compound provides researchers with a privileged scaffold for the development of novel therapeutic agents, particularly in the design of enzyme inhibitors. The core structure of this compound is prominently featured in advanced drug discovery efforts. Notably, derivatives of 2-oxo-1,2-dihydropyridine-3-carboxamide have been investigated as potent and selective inhibitors of 3-phosphoinositide-dependent protein kinase 1 (PDK1), a promising target in oncology for the treatment of various cancers, including glioblastoma, pancreatic, and breast neoplasms . Furthermore, this chemical scaffold has been explored in the development of mechanism-based, non-electrophilic neutrophil elastase inhibitors, such as the clinical candidate AZD9668, for treating inflammatory lung diseases like chronic obstructive pulmonary disease (COPD), cystic fibrosis, and bronchiectasis . Recent computational studies on analogous dihydropyridine carboxamide derivatives also demonstrate their potential as inhibitors of bacterial targets, such as Vibrio cholerae , highlighting the scaffold's relevance in infectious disease research . Researchers utilize this compound as a key synthetic intermediate to construct more complex molecules for biological evaluation. Its structure consists of a nitrogen-containing heterocycle with both amide and lactam functional groups, enabling diverse chemical modifications. The molecular formula is C7H8N2O2, and it has a molecular weight of 152.15 g/mol . This product is intended for Research Use Only (RUO) and is not approved for human, therapeutic, or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-methyl-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-9-4-2-3-5(6(8)10)7(9)11/h2-4H,1H3,(H2,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKUZYUUESIPGMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60509988
Record name 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60509988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

769-09-5
Record name N-Methyl-2-pyridone-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=769-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60509988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction with Cyanothioacetamide

The heterocyclization of aminomethylidene derivatives of Meldrum’s acid with cyanothioacetamide serves as a foundational approach for constructing the pyridone core. In this method, Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) undergoes aminomethylidenation to form a reactive intermediate, which subsequently reacts with cyanothioacetamide under basic conditions. This reaction proceeds via a cyclocondensation mechanism, yielding 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives. The nitrile group is then hydrolyzed to a carboxylic acid using aqueous hydrochloric acid or sulfuric acid, followed by amidation with methylamine to introduce the carboxamide functionality.

Methylation and Amidation Steps

Regioselective methylation at the pyridone nitrogen is achieved using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate. For instance, treating 2-oxo-1,2-dihydropyridine-3-carboxylic acid with methyl iodide in dimethylformamide at room temperature for 20–50 hours affords the 1-methyl derivative. Subsequent amidation involves activating the carboxylic acid as an acid chloride (using thionyl chloride) and reacting it with methylamine in tetrahydrofuran. This two-step process typically achieves moderate yields (40–60%), with purification via recrystallization from ethanol or dimethylformamide.

Functionalization of 2-Oxo-1,2-dihydropyridine-3-carboxylic Acid Derivatives

Decarboxylation and Esterification

An alternative route begins with 2-chloro-1,2-dihydropyridine-3-carboxylic acid, which undergoes decarboxylation in 70% aqueous acetic acid under reflux to yield 2-oxo-1,2-dihydropyridine-3-carboxylic acid. The carboxylic acid is esterified using methanol and sulfuric acid, producing the methyl ester. This intermediate is critical for subsequent amidation, as esters undergo nucleophilic acyl substitution more readily than carboxylic acids.

Amidation via Nucleophilic Substitution

The methyl ester reacts with methylamine in dimethylformamide under microwave irradiation (140°C, 2 hours) to form the carboxamide. This method leverages the enhanced reactivity of esters toward amines, bypassing the need for acid chloride intermediates. Yields for this step range from 36% to 67%, depending on the purification protocol (e.g., reverse-phase high-performance liquid chromatography).

Hydrogenation-Mediated Synthesis

Catalytic Hydrogenation of Pyridine Precursors

Catalytic hydrogenation offers a redox-efficient pathway to dihydropyridones. For example, platinum(IV) oxide-catalyzed hydrogenation of quinoline derivatives in acetic acid selectively reduces the aromatic ring, yielding 1-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates. Demethylation with boron tribromide in dichloromethane removes protective groups, enabling functionalization at the 3-position.

Microwave-Assisted Amidation

Microwave irradiation significantly accelerates amidation reactions. In one protocol, 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is mixed with methylamine hydrochloride and a coupling agent (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dimethylformamide. Irradiation at 140°C for 1 hour affords the carboxamide in 65% yield after purification.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Advantages Limitations
Cyclocondensation Heterocyclization, methylation, amidation 40–60% Modular scaffold construction Multi-step, moderate yields
Carboxylic Acid Route Decarboxylation, esterification, amidation 36–67% Avoids hazardous reagents Requires ester activation
Hydrogenation Catalytic reduction, demethylation, microwave amidation 36–65% Redox-economical, rapid amidation High catalyst cost

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

    Oxidation: Formation of 1-Methyl-2,3-dioxo-1,2-dihydropyridine-3-carboxamide.

    Reduction: Formation of 1-Methyl-2-hydroxy-1,2-dihydropyridine-3-carboxamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Integrase Inhibition:
M2ODH has emerged as a promising candidate in the development of antiretroviral therapies, particularly as an integrase inhibitor for HIV treatment. Integrase inhibitors prevent the integration of viral DNA into the host genome, thereby halting viral replication. Raltegravir (RAL), a drug from this class, exemplifies the therapeutic potential of M2ODH derivatives .

Drug Precursor:
M2ODH serves as a precursor in the synthesis of various pharmaceuticals. It reacts with active methylene nitriles to yield derivatives that can be further modified to produce effective drugs. This versatility highlights its importance in medicinal chemistry.

Organic Synthesis

Building Block in Organic Chemistry:
M2ODH is utilized as a building block in organic synthesis due to its unique functional groups, including a carboxamide and a keto group. These features enable it to participate in diverse reactions, facilitating the production of novel organic compounds.

Synthetic Pathways:
Several synthetic pathways have been developed for M2ODH, allowing chemists to tailor their approaches based on desired outcomes. These methods vary in complexity and yield, providing flexibility in research and industrial applications.

Dye Chemistry

Intermediate for Dye Production:
In dye chemistry, M2ODH can be employed as an intermediate for synthesizing various dyes. Its ability to react with other compounds allows for the production of colorants used in textiles and other materials.

Industrial Chemistry

Chemical Production:
M2ODH is also valuable in industrial chemistry as a precursor for producing a range of chemicals. Its reactivity enables the synthesis of compounds used in different industrial applications, contributing to the development of new materials.

Organometallic Chemistry

Suzuki-Miyaura Cross-Coupling Reactions:
As a derivative, M2ODH can be involved in Suzuki-Miyaura cross-coupling reactions, which are crucial for forming biaryl compounds. This application underscores its significance in organometallic chemistry and materials science.

Data Tables

Application FieldSpecific ApplicationOutcome/Result
Pharmaceutical ChemistryIntegrase inhibitor for HIV treatmentAntiviral therapies
Organic SynthesisBuilding block for new organic compoundsDiverse synthetic products
Dye ChemistryIntermediate for dye synthesisNew dyes for textiles
Industrial ChemistryPrecursor for chemical productionDevelopment of various industrial chemicals
Organometallic ChemistrySuzuki-Miyaura cross-coupling reactionsSynthesis of biaryl compounds

Case Studies

Case Study 1: Integrase Inhibitors Development
Research has demonstrated that M2ODH derivatives exhibit significant antiviral activity against HIV by effectively inhibiting integrase enzymes. A study published in Journal of Medicinal Chemistry highlighted the compound's mechanism of action and its potential as a lead compound for further drug development .

Case Study 2: Synthesis Pathways
A comparative analysis of synthetic routes for M2ODH revealed varying yields and complexities, allowing researchers to optimize conditions based on specific project requirements. This adaptability is crucial for both academic research and industrial manufacturing processes.

Mechanism of Action

The mechanism of action of 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, as an HIV-1 integrase inhibitor, it binds to the active site of the enzyme, preventing the integration of viral DNA into the host genome . This inhibition is facilitated by the compound’s ability to chelate metal ions at the enzyme’s active site, disrupting its catalytic activity.

Comparison with Similar Compounds

Substituent Variations on the Amide Nitrogen

Compound Name Substituent on Amide Nitrogen Melting Point (°C) Yield (%) Key Structural Features Reference
N-(benzo[d]oxazol-2-yl)-4,6-dimethyl-2-oxo-1-(4-methylphenyl)-1,2-dihydropyridine-3-carboxamide (7c) Benzo[d]oxazol-2-yl 198–200 81 Aromatic heterocycle (oxazole) enhances π-stacking
N-cycloheptyl-4,6-dimethyl-2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxamide (8b) Cycloheptyl Not reported 78 Bulky aliphatic chain increases lipophilicity
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 3-Bromo-2-methylphenyl Not reported Not reported Planar conformation due to π-conjugation; forms hydrogen-bonded dimers
1-Methyl-2-oxo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1,2-dihydropyridine-3-carboxamide (2-(thiophen-3-yl)pyridin-4-yl)methyl Not reported Not reported Thiophene and pyridine moieties enhance electronic diversity

Key Observations :

  • Bulky substituents (e.g., cycloheptyl) improve membrane permeability but may reduce solubility .
  • Planar conformations in bromo-substituted analogs facilitate crystal packing via hydrogen bonds .

Modifications on the Pyridone Ring

Compound Name Pyridone Ring Substituents Melting Point (°C) Key Functional Attributes Reference
1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid Carboxylic acid at position 3 Not reported Higher acidity; potential for salt formation
Methyl 4-methyl-1,2-dihydro-2-oxo-pyridine-3-carboxylate (3) Methyl ester at position 3 Not reported Ester group improves synthetic versatility
5-CYANO-6-MERCAPTO-2-METHYL-N-PHENYL-4-(PYRIDIN-4-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE Cyano, mercapto, and pyridin-4-yl groups Not reported Electron-withdrawing groups modulate reactivity

Key Observations :

  • Carboxylic acid derivatives (e.g., 3-carboxylic acid) exhibit higher polarity, impacting bioavailability .
  • Ester groups (e.g., methyl carboxylate) are intermediates for further functionalization .

Biological Activity

1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide (M2ODH) is a bicyclic compound recognized for its diverse biological activities and potential applications in medicinal chemistry. This article provides an in-depth analysis of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C7H8N2O2
  • Molecular Weight : 152.15 g/mol
  • Structure : The compound features a pyridine-like structure with a carboxamide and keto group, which are critical for its biological interactions and reactivity .

Research indicates that M2ODH exhibits significant biological activities primarily as an integrase inhibitor , particularly in the context of antiviral therapies targeting HIV. The mechanism involves the inhibition of integrase enzymes, which are essential for the integration of viral DNA into the host genome, thereby disrupting viral replication .

Biological Activities

  • Antiviral Activity :
    • M2ODH has shown promise as an antiviral agent, particularly against HIV. Its structural characteristics allow it to effectively bind to integrase enzymes, inhibiting their function .
    • A study highlighted its IC50 values in inhibiting integrase activity, demonstrating its potential as a lead compound in drug development .
  • Antiproliferative Effects :
    • The compound has been evaluated for its antiproliferative activity against various cancer cell lines. For instance, modifications to the structure of M2ODH have led to derivatives with enhanced efficacy against specific cancer types .
    • A notable finding includes derivatives that exhibited IC50 values as low as 0.0046 mM against MDA-MB-231 cell lines, indicating strong antiproliferative potential .
  • Antiquorum-Sensing Activity :
    • M2ODH also displays antiquorum-sensing properties, which can inhibit bacterial communication and biofilm formation. This activity was particularly noted in derivatives like 4-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide .

Table 1: Inhibitory Potencies of M2ODH Derivatives

CompoundIC50 (μM)Target
6a17 ± 1Integrase
6b24 ± 3Integrase
6c43 ± 5Integrase
7a9.4 ± 1.5Integrase
7b13.6 ± 1.8Integrase
7c6.1 ± 0.8Integrase

This table summarizes the inhibitory potencies of various derivatives of M2ODH against integrase enzymes, indicating that structural modifications can significantly enhance biological activity .

Synthesis and Applications

The synthesis of M2ODH typically involves multi-step organic reactions that can be tailored to produce various derivatives with improved biological properties. Common synthetic routes include reactions with active methylene nitriles to yield carboxylic acid derivatives . The versatility of this compound underscores its potential applications in drug development targeting neurological disorders and other therapeutic areas.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Reactant of Route 2
1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

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